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Compound of Interest

Compound Name: Ononitol, (+)-

Cat. No.: B3416118

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol, also known as 4-O-methyl-D-myo-inositol, is a naturally occurring cyclitol, a type
of sugar alcohol. As a derivative of myo-inositol, a key component in cellular signaling, (+)-
Ononitol is of significant interest to researchers in various fields, including drug discovery and
development. This technical guide provides a comprehensive overview of the known
physicochemical properties of (+)-Ononitol, detailed experimental protocols for their
determination, and an illustrative representation of its relevant biological signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of (+)-Ononitol are summarized in the table
below. These properties are crucial for understanding its behavior in biological and chemical
systems, informing decisions in experimental design, formulation development, and
pharmacokinetic studies.
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Property Value Source(s)
Molecular Formula C7H1406 [1112]
Molecular Weight 194.18 g/mol [1][2]
Melting Point 167-169 °C [2]

Not available. Sugar alcohols
Boiling Point often decompose at high

temperatures before boiling.

Predicted to be highly soluble

in water (544 g/L). Myo-

inositol, the parent compound,
Solubility is highly soluble in water and

slightly soluble in ethanol, but
insoluble in chloroform and

ether.

Optical Activity

Dextrorotatory (+)

Specific Rotation ([a]D)

Not available in the reviewed

literature.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of (+)-Ononitol

are outlined below. These protocols are based on established techniques for the analysis of

cyclitols and other small organic molecules.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a

solid to a liquid phase. It is a key indicator of purity.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry (+)-Ononitol is packed into a

capillary tube to a height of 2-3 mm.
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o Apparatus: A calibrated digital melting point apparatus is used.
e Procedure:
o The capillary tube containing the sample is placed in the heating block of the apparatus.

o The sample is heated at a steady rate of 10-20°C per minute for an initial approximate
determination.

o For an accurate measurement, a fresh sample is heated to a temperature approximately
20°C below the approximate melting point.

o The heating rate is then reduced to 1-2°C per minute.

o The temperature at which the first droplet of liquid appears (onset of melting) and the
temperature at which the last solid crystal disappears (completion of melting) are recorded
as the melting point range.

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts
the ions based on their mass-to-charge ratio. It provides information about the molecular
weight and structure of a compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
o Sample Preparation and Derivatization:
o A known amount of (+)-Ononitol is dissolved in a suitable solvent (e.g., pyridine).

o To increase volatility for GC analysis, the hydroxyl groups are derivatized. A common
method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide
(BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

o The mixture is heated to ensure complete derivatization.

o GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.
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o Chromatographic Conditions:
o Column: A nonpolar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: A temperature gradient is programmed to ensure separation
from other components and optimal peak shape (e.qg., initial temperature of 150°C,
ramped to 280°C).

e Mass Spectrometry Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Data Acquisition: Full scan mode to obtain the mass spectrum or Selected lon Monitoring
(SIM) for targeted quantification. The resulting mass spectrum will show the molecular ion
peak and characteristic fragmentation patterns of the derivatized (+)-Ononitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to
provide detailed information about the structure and chemical environment of atoms within a
molecule.

Methodology (*H and 3C NMR):
e Sample Preparation:

o Approximately 5-10 mg of (+)-Ononitol is dissolved in a deuterated solvent (e.g.,
Deuterium Oxide - D20, or Dimethyl Sulfoxide-de - DMSO-ds).

o A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for agueous solutions, is added.

o The solution is transferred to a 5 mm NMR tube.
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* NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o 'H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters
to set include the number of scans, relaxation delay, and spectral width.

o 13C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton
decoupling to simplify the spectrum.

o Data Processing and Analysis:

o The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR
spectrum.

o The spectrum is phased, baseline corrected, and referenced to the internal standard.

o The chemical shifts (d), signal multiplicities (e.g., singlet, doublet, triplet), and coupling
constants (J) are analyzed to elucidate the molecular structure of (+)-Ononitol.

Optical Rotation Measurement

Principle: Chiral molecules, such as (+)-Ononitol, rotate the plane of plane-polarized light. The
direction and magnitude of this rotation are characteristic properties. The "(+)" in (+)-Ononitol
indicates it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.

Methodology:

o Sample Preparation: A solution of (+)-Ononitol of a known concentration is prepared using a
suitable solvent in which it is soluble and which is not optically active itself (e.g., water or
ethanol).

o Apparatus: A polarimeter is used for the measurement. The instrument is calibrated using a
blank (the pure solvent).

e Procedure:
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o The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are

present.
o The tube is placed in the polarimeter.

o The observed angle of rotation (a) is measured. The measurement is typically performed
at a standard wavelength (e.g., the sodium D-line at 589 nm) and a controlled temperature
(e.g., 20°C or 25°C).

o Calculation of Specific Rotation: The specific rotation [a] is calculated using the following

formula: [a] = a/ (I x c) where:
o ais the observed rotation in degrees.
o |is the path length of the polarimeter tube in decimeters (dm).

o cis the concentration of the solution in g/mL.

Biological Context: The Phosphoinositide Signaling
Pathway

As a derivative of myo-inositol, (+)-Ononitol is structurally related to a key player in a
fundamental cellular signaling pathway: the phosphoinositide pathway. This pathway is crucial
for the transduction of extracellular signals into intracellular responses, governing a wide array

of cellular processes.

The diagram below illustrates the central role of myo-inositol in this pathway. Myo-inositol is a
precursor for the synthesis of phosphatidylinositol (PI), which is sequentially phosphorylated to
form phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stimulation of cell surface receptors,
the enzyme Phospholipase C (PLC) cleaves PIPz into two important second messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release of calcium
from intracellular stores, while DAG activates Protein Kinase C (PKC), both leading to a
cascade of downstream cellular events.
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Phosphoinositide Signaling Pathway

The workflow for the analysis of (+)-Ononitol's physicochemical properties generally follows a
sequence of purification, identification, and characterization.
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Physicochemical Analysis Workflow

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of (+)-
Ononitol. The presented data and experimental protocols are intended to support researchers
and professionals in their work with this compound. While key properties such as molecular
formula, weight, and melting point are well-documented, further experimental investigation is
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required to definitively determine its boiling point and specific rotation. The biological context
provided, highlighting its relationship with the phosphoinositide signaling pathway, underscores
the potential of (+)-Ononitol as a molecule of interest in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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